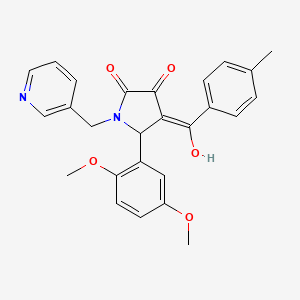![molecular formula C17H16ClNO4S B3962413 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine](/img/structure/B3962413.png)
4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine
Übersicht
Beschreibung
4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine, also known as CBM-300946, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine involves its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including many that are involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the folding and stabilization of these proteins, leading to their degradation and ultimately causing cancer cell death (Zhang et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been found to inhibit inflammation and oxidative stress, both of which are implicated in many diseases, including Alzheimer's disease, cardiovascular disease, and cancer (Wang et al., 2017; Sun et al., 2018). This compound has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels, which is a critical process in tumor growth and metastasis (Zhang et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine for lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in various biological processes and diseases. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in certain experimental settings (Zhang et al., 2017).
Zukünftige Richtungen
There are several future directions for research on 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine. One area of interest is the development of this compound analogs that have improved solubility and pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent (Zhang et al., 2017). Another future direction is the investigation of this compound's potential applications in other diseases, such as Parkinson's disease and diabetes, which are also associated with HSP90 activity (Wang et al., 2017). Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has shown promise in various fields of scientific research, particularly in cancer research. Its mechanism of action involves HSP90 inhibition, and it has been found to have various biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research on this compound, including the development of analogs and investigation of its potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine has been shown to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast cancer, lung cancer, and colon cancer (Zhang et al., 2017). This compound has also been studied for its potential applications in treating Alzheimer's disease and cardiovascular disease (Wang et al., 2017; Sun et al., 2018).
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-3-7-16(8-4-14)24(21,22)15-5-1-13(2-6-15)17(20)19-9-11-23-12-10-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFXMQOMDDMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![ethyl {3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962340.png)
![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)
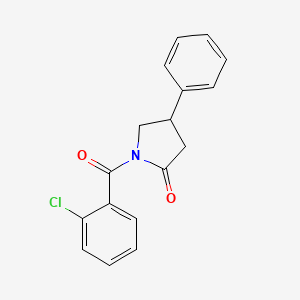
![10-ethyl-10-methyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B3962380.png)
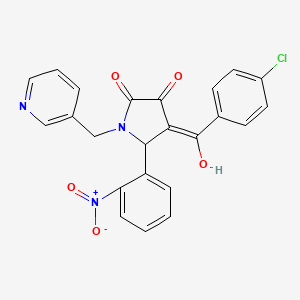
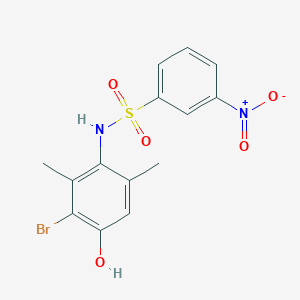
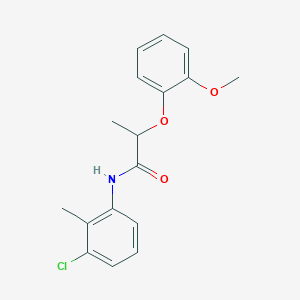

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B3962428.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3962442.png)
